![molecular formula C11H15BrCl3NO B14006459 2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol CAS No. 6304-72-9](/img/structure/B14006459.png)
2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a bromo group on the phenol ring and a bis(2-chloroethyl)aminomethyl group, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol typically involves the reaction of 4-bromo-phenol with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 4-bromo-phenol and bis(2-chloroethyl)amine.
Solvent: A suitable organic solvent such as dichloromethane or chloroform.
Catalyst: A base such as triethylamine to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenols or amines.
Oxidation: Formation of quinones.
Reduction: Formation of amines from nitro groups.
Aplicaciones Científicas De Investigación
2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol involves its interaction with cellular targets. The bis(2-chloroethyl)aminomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This property is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by interfering with DNA replication and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Known for its use in chemotherapy.
4-Bromo-2-chlorophenol: Similar structure but lacks the bis(2-chloroethyl)aminomethyl group.
2-Chloroethylamine hydrochloride: Used in the synthesis of various organic compounds.
Uniqueness
2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol is unique due to the combination of the bromo group and the bis(2-chloroethyl)aminomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
6304-72-9 |
|---|---|
Fórmula molecular |
C11H15BrCl3NO |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethyl)aminomethyl]-4-bromophenol;hydrochloride |
InChI |
InChI=1S/C11H14BrCl2NO.ClH/c12-10-1-2-11(16)9(7-10)8-15(5-3-13)6-4-14;/h1-2,7,16H,3-6,8H2;1H |
Clave InChI |
WTWYWWNLYJWEOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)CN(CCCl)CCCl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


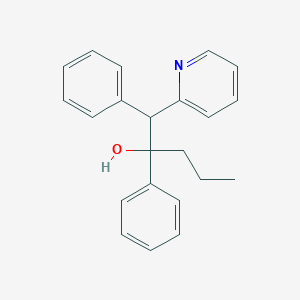
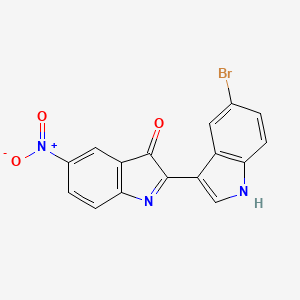
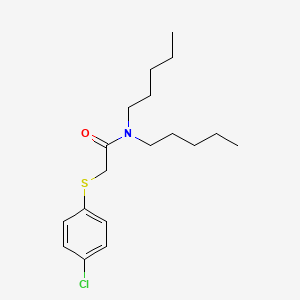
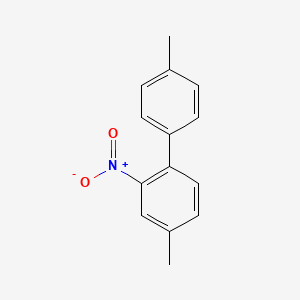
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
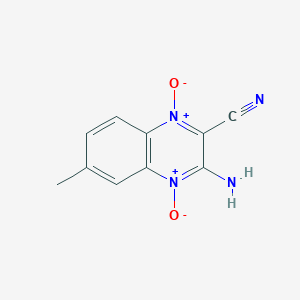
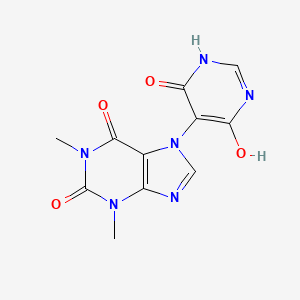

![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
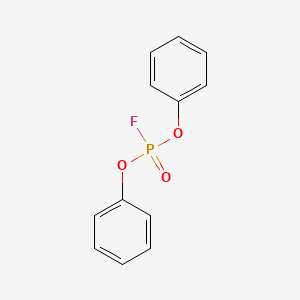
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
